molecular formula C12H8N4O2 B3080128 3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082166-27-5

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B3080128
CAS RN: 1082166-27-5
M. Wt: 240.22 g/mol
InChI Key: PXSIBZQPRNOGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . It is a novel class of synthetic insecticides . The compound has a pyridine ring, which is a basic heterocyclic compound with diverse bio-properties .


Synthesis Analysis

The synthesis of this compound involves several steps. The synthetic strategy for preparation of [1,2,4]triazolo[4,3-a]pyridine derivatives has been studied extensively . The compounds were synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is characterized by the presence of a pyridine ring . The structure of one compound was further confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . Treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, a key synthetic precursor, with aldehydes resulted in the formation of the corresponding 2,3-dihydro-[1,2,4]triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 222.4–223.8 °C . The compound is characterized by IR, NMR, EI-MS, and elemental analysis .

properties

IUPAC Name

3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSIBZQPRNOGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 3
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 4
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 6
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.